4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride
Description
4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride is a heterocyclic compound featuring a fused thiophene-pyrimidine core with a chlorine substituent at position 4 and a reactive carbonyl chloride group at position 6. This structure confers high electrophilicity, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical derivatization. Its molecular formula is C₇H₂Cl₂N₂OS, with a molecular weight of 233.08 g/mol (inferred from analogous structures in ). The carbonyl chloride group enhances reactivity, enabling nucleophilic substitution and metal-catalyzed coupling reactions .
Properties
Molecular Formula |
C7H2Cl2N2OS |
|---|---|
Molecular Weight |
233.07 g/mol |
IUPAC Name |
4-chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride |
InChI |
InChI=1S/C7H2Cl2N2OS/c8-6-5-4(10-2-11-6)3(1-13-5)7(9)12/h1-2H |
InChI Key |
GSQWFBSEVAWPLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(S1)C(=NC=N2)Cl)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride typically involves the chlorination of thieno[3,2-d]pyrimidine derivatives. One common method includes the reaction of 4-chlorothieno[3,2-d]pyrimidine with thionyl chloride under reflux conditions to introduce the carbonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve large-scale chlorination reactions using thionyl chloride or similar reagents, followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Electrophilic Substitution: The presence of the chlorine atom makes it susceptible to electrophilic substitution reactions.
Common Reagents and Conditions
Thionyl Chloride: Used for the chlorination process.
Amines and Alcohols: Common nucleophiles for substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions involving this compound.
Major Products
Amides and Esters: Formed through nucleophilic substitution.
Coupled Products: Formed through reactions such as Suzuki coupling.
Scientific Research Applications
4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of antiviral and anticancer agents.
Biological Studies: Investigated for its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV treatment.
Industrial Chemistry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride is primarily related to its ability to interact with biological targets such as enzymes. For instance, as an NNRTI, it binds to the reverse transcriptase enzyme of HIV, inhibiting its activity and preventing viral replication . The compound’s structure allows it to fit into the enzyme’s active site, blocking its function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physical Properties
Key analogues include:
- 4-Chlorothieno[2,3-d]pyrimidine: Differing in the fusion position of the thiophene ring, this isomer has a melting point of 105°C (vs. 125–126°C for the [3,2-d] isomer), indicating distinct packing efficiencies and stability .
- 4-Chloroquinazoline : A benzene-fused pyrimidine with higher lipophilicity due to the aromatic benzene ring, influencing solubility in polar solvents .
- 4-Chloropyrazolo[3,4-d]pyrimidine : Contains a pyrazole ring instead of thiophene, reducing sulfur-mediated electronic effects and altering reactivity in cross-couplings .
Table 1: Physical and Structural Comparison
| Compound | Melting Point (°C) | Core Structure | Key Functional Groups |
|---|---|---|---|
| 4-Chlorothieno[3,2-d]pyrimidine | 125–126 | Thiophene-pyrimidine | Cl at C4 |
| 4-Chlorothieno[2,3-d]pyrimidine | 105 | Thiophene-pyrimidine | Cl at C4 |
| 4-Chloroquinazoline | ~200 (estimated) | Benzene-pyrimidine | Cl at C4 |
| 4-Chloropyrazolo[3,4-d]pyrimidine | 180–185 | Pyrazole-pyrimidine | Cl at C4 |
Reactivity in Cross-Coupling Reactions
Migita–Kosugi–Stille Coupling
- 4-Chlorothieno[3,2-d]pyrimidine achieves 79% yield in eucalyptol using Pd(PPh₃)₂Cl₂/Ph₃As, comparable to toluene (77%) but lower than dioxane (94%) .
- 4-Chlorofuro[3,2-c]pyridine (oxygen analogue) shows reduced yields due to weaker electron-withdrawing effects of oxygen vs. sulfur, lowering electrophilicity .
Sonogashira–Hagihara Coupling
- Optimized conditions for 4-chlorothieno[3,2-d]pyrimidine in eucalyptol (Pd(PhCN)₂Cl₂/P(Cy₃), Cs₂CO₃) avoid CuI, unlike traditional methods, achieving high yields (>80%) .
- 7-Chlorothieno[3,2-b]pyridine requires harsher conditions due to reduced ring strain and electronic activation .
Table 2: Reaction Yields in Eucalyptol
| Compound | Reaction Type | Yield (%) |
|---|---|---|
| 4-Chlorothieno[3,2-d]pyrimidine | Migita–Kosugi–Stille | 79 |
| 4-Chlorofuro[3,2-c]pyridine | Migita–Kosugi–Stille | 65 |
| 4-Chlorothieno[3,2-d]pyrimidine | Sonogashira–Hagihara | >80 |
| 7-Chlorothieno[3,2-b]pyridine | Sonogashira–Hagihara | 60 |
Electronic and Solubility Properties
- Electron-Withdrawing Effects: The carbonyl chloride group in 4-chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride enhances electrophilicity at C4, facilitating nucleophilic substitutions compared to non-carbonyl analogues (e.g., 4-chlorothieno[3,2-d]pyrimidine) .
- Lipophilicity: Thieno[3,2-d]pyrimidine derivatives exhibit lower logP values than quinazolines, improving aqueous solubility for drug delivery applications .
Biological Activity
4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including enzyme inhibition, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the thienopyrimidine class, characterized by a thieno ring fused to a pyrimidine structure. The presence of a chlorine substituent at the fourth position enhances its reactivity and biological properties.
Enzyme Inhibition
Research indicates that derivatives of thienopyrimidine, such as this compound, exhibit significant inhibitory effects on various enzymes. Notably, it has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can affect the metabolism of co-administered drugs, highlighting its relevance in pharmacokinetics and drug interactions .
Cytotoxic Activity
Several studies have evaluated the cytotoxic effects of thienopyrimidine derivatives on cancer cell lines. For instance:
- Anti-Proliferative Effects : Compounds derived from thienopyrimidines have shown varying degrees of anti-proliferative activity against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231). The IC50 values for these compounds indicate their potency in inhibiting cell growth. For example, one derivative demonstrated an IC50 of 13.42 μg/mL against MCF-7 cells .
- Mechanism of Action : The cytotoxicity observed in these compounds is often attributed to their ability to induce cell cycle arrest in specific phases (G1 or G2), which is crucial for their anti-tumor activity .
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, it is essential to compare it with other structurally similar compounds. The following table summarizes key features and biological activities of selected thienopyrimidine derivatives:
| Compound Name | Structure Features | IC50 (μg/mL) | Target Enzyme/Activity |
|---|---|---|---|
| This compound | Chlorine at C4 | TBD | CYP1A2 Inhibitor |
| 4-Chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxylic acid | Methyl at C7 | 13.42 | Anti-proliferative (MCF-7) |
| 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | Dimethyl substitutions | 28.89 | Cytotoxic (MCF-7) |
Case Studies and Research Findings
- Inhibition Studies : A study focused on the interaction profiles of various thienopyrimidine derivatives with cytochrome P450 enzymes revealed that certain compounds exhibited selective inhibition patterns that could be leveraged for therapeutic applications .
- Cytotoxicity Evaluation : In vitro tests demonstrated that several thienopyrimidine derivatives were not only cytotoxic but also displayed selectivity towards cancerous cells over normal cells, suggesting their potential as targeted cancer therapies .
- Pharmacokinetic Properties : Investigations into the pharmacokinetic parameters of these compounds suggested favorable absorption characteristics and drug-likeness, which are critical for their development as pharmaceuticals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
